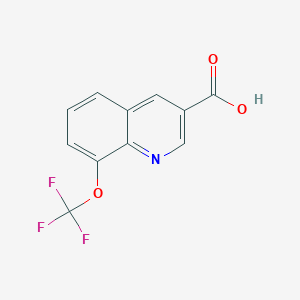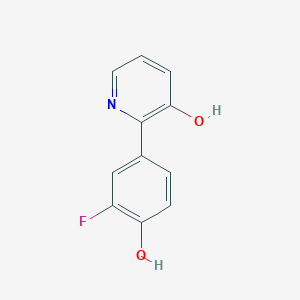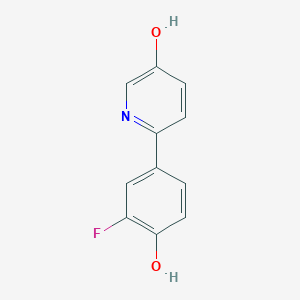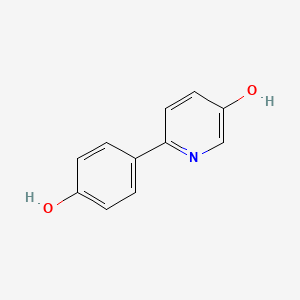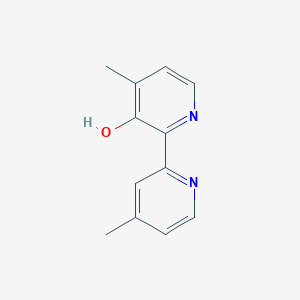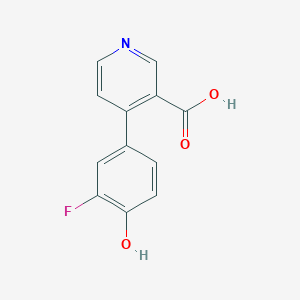
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%
Overview
Description
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid (6-FHPNA) is an organic compound belonging to the class of nicotinic acids. It is a derivative of nicotinic acid, with a fluorine atom at the 5-position of the phenyl ring. 6-FHPNA is a potent inhibitor of monoamine oxidase (MAO) and has been used as a tool compound to study the physiological and biochemical effects of MAO inhibition. 6-FHPNA has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, Parkinson’s disease, and Alzheimer’s disease.
Scientific Research Applications
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been extensively studied in the laboratory for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to inhibit MAO activity in vitro and in vivo, and has been used to study the physiological and biochemical effects of MAO inhibition. 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has also been studied for its potential use in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease.
Mechanism of Action
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is a reversible inhibitor of MAO, meaning that it binds to the enzyme and prevents it from breaking down monoamines, such as dopamine and serotonin. By inhibiting MAO, 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% increases the levels of these neurotransmitters in the brain, which is thought to be beneficial in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease.
Biochemical and Physiological Effects
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been shown to increase the levels of dopamine and serotonin in the brain, which is thought to be beneficial in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease. It has also been shown to inhibit the breakdown of dopamine and serotonin, which could lead to increased levels of these neurotransmitters in the brain. 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has also been shown to reduce anxiety and improve cognitive performance in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% for laboratory experiments is that it is a potent inhibitor of MAO and can be used to study the physiological and biochemical effects of MAO inhibition. However, 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is not always the best choice for laboratory experiments, as it is a relatively unstable compound and has a short half-life.
Future Directions
There are many potential future directions for research into 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%. These include further studies into its potential therapeutic applications in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease; further studies into its biochemical and physiological effects; and further studies into its potential use as a tool compound to study the effects of MAO inhibition. Additionally, further studies into the synthesis of 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, and the development of more stable derivatives could lead to improved laboratory experiments.
properties
IUPAC Name |
6-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-2-4-11(15)9(5-8)10-3-1-7(6-14-10)12(16)17/h1-6,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBLSKOTRMDMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695626 | |
| Record name | 6-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1202050-20-1 | |
| Record name | 6-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

